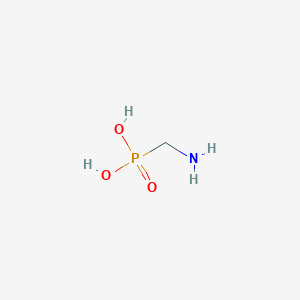

(Aminomethyl)phosphonic acid

概要

説明

化合物「AMEP」は、心臓および血管平滑筋へのカルシウムイオンの膜透過流入を阻害するジヒドロピリジン系カルシウム拮抗薬です。 血管平滑筋に対する親和性が高いため、末梢血管拡張作用を有し、末梢血管抵抗を低下させ、血圧を下げます .

準備方法

合成経路および反応条件

AMEPの合成には、ジヒドロピリジン誘導体の調製が含まれます。反応は一般的に、アンモニアまたはアミン存在下でのアルデヒドとβ-ケトエステルの縮合を含みます。反応条件は、通常、エタノールまたはメタノールなどの有機溶媒中で混合物を還流させることを含みます。

工業的生産方法

AMEPの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フローリアクターと自動システムを使用して反応パラメータを正確に制御します。

化学反応の分析

反応の種類

AMEPは、次のようないくつかの種類の化学反応を起こします。

酸化: AMEPは酸化されて対応するピリジン誘導体になります。

還元: AMEPの還元は、テトラヒドロピリジン誘導体の生成につながる可能性があります。

置換: AMEPは、ジヒドロピリジン環上の官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンまたはアルキル化剤などの試薬が、求核置換を促進する条件下で使用されます。

主要な生成物

酸化: ピリジン誘導体。

還元: テトラヒドロピリジン誘導体。

置換: さまざまな置換ジヒドロピリジン誘導体。

科学的研究の応用

Environmental Applications

Biodegradation and Soil Dynamics

AMPA is a significant product of glyphosate degradation in soil. Studies have shown that AMPA can persist longer than glyphosate, raising concerns about its environmental impact. Research indicates that AMPA can adsorb onto soil particles, affecting its mobility and bioavailability in ecosystems .

Table 1: AMPA Adsorption Characteristics

| Property | Value |

|---|---|

| Soil Adsorption Coefficient | Varies by soil type |

| Half-life in Soil | Longer than glyphosate |

| Ecotoxicity to Earthworms | Significant effects noted |

Agricultural Applications

Herbicide Metabolism

As a metabolite of glyphosate, AMPA plays a role in understanding the environmental fate of herbicides. Its presence in agricultural runoff can indicate glyphosate usage and its potential ecological impacts .

Pesticide Development

AMPA has been explored for its potential use in developing new pesticides and herbicides due to its structural similarities with amino acids, which may allow for specific biological interactions within plant systems .

Medicinal Chemistry

Biological Activity

The structure of AMPA allows it to inhibit certain enzymes, making it a candidate for medicinal applications. Its analogs have shown promise in treating various diseases, including cancer and hypertension .

Case Study: Enzyme Inhibition

A study demonstrated that AMPA analogs effectively inhibited enzymes involved in metabolic pathways related to cancer progression. The inhibition was quantified using IC50 values, showcasing the compound's potential therapeutic relevance .

Industrial Applications

Corrosion Inhibition

AMPA derivatives are employed as corrosion inhibitors in various industrial processes. Their ability to form stable complexes with metal ions helps protect surfaces from oxidative damage .

Table 2: Industrial Uses of AMPA Derivatives

| Application | Description |

|---|---|

| Corrosion Inhibitors | Prevents metal degradation in chemical processes |

| Detergent Builders | Enhances cleaning efficiency in formulations |

| Organometallic Complexes | Used in catalysis and material protection |

Toxicological Studies

Health Effects of AMPA Exposure

Research has indicated that exposure to AMPA can lead to decreased cholinesterase activity in both animal models and human plasma samples, suggesting potential neurotoxic effects similar to those observed with glyphosate .

Table 3: Toxicity Findings

| Study Type | Findings |

|---|---|

| Animal Studies | Reduced plasma cholinesterase activity |

| Human Plasma Assays | Similar effects observed with glyphosate |

作用機序

AMEPは、血管平滑筋細胞および心臓筋細胞へのカルシウムイオンの流入を阻害することで効果を発揮します。この阻害は、L型カルシウムチャネルの遮断を介して起こり、血管拡張と血圧低下をもたらします。 分子標的には、細胞膜上のジヒドロピリジン結合部位および非ジヒドロピリジン結合部位が含まれます .

類似化合物との比較

類似化合物

アムロジピン: 同様の血管拡張作用を有する別のジヒドロピリジン系カルシウム拮抗薬。

ニフェジピン: 高血圧症の治療における速やかな作用開始で知られています。

フェロジピン: 血圧管理における長時間の作用効果で知られています。

独自性

AMEPは、心臓筋よりも血管平滑筋に対する強い親和性を有しており、心臓への副作用が少ない点が特徴です。 長時間の作用効果により、投与回数を減らすことができ、高血圧症の患者にとって便利な選択肢となっています .

生物活性

(Aminomethyl)phosphonic acid, commonly referred to as AMPA, is a significant metabolite of glyphosate, a widely used herbicide. This compound has garnered attention due to its biological activity and potential implications in various fields, including agriculture and medicine. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₂H₈N₁O₃P

- Molar Mass : 109.07 g/mol

- pKa : 0.5, indicating it is a weak organic acid .

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and mimic amino acids. It acts as a false substrate or inhibitor for various enzymes due to its structural similarity to natural substrates:

- Enzyme Inhibition : AMPA has been shown to inhibit enzymes such as alanine racemase and aminopeptidases, impacting metabolic pathways .

- Antibacterial Activity : Research indicates that phosphonodipeptides incorporating this compound exhibit antibacterial properties by inhibiting bacterial cell-wall biosynthesis .

Applications in Agriculture

This compound is primarily recognized for its role as a metabolite of glyphosate. Its presence in the environment raises concerns about its biological effects:

- Herbicide Metabolite : AMPA is produced when glyphosate is metabolized by microorganisms in the soil. It can persist in the environment, affecting non-target organisms .

- Toxicity Studies : Studies have indicated that AMPA has lower toxicity compared to glyphosate itself, with implications for environmental safety and human health .

Medical Applications

In addition to its agricultural significance, this compound has potential medical applications:

- Osteoporosis Treatment : AMPA is being investigated for its ability to inhibit the formation and dissolution of calcium phosphate crystals, which may aid in treating osteoporosis .

- Pharmaceutical Development : Its structural analogs are explored for their potential use in drug development due to their ability to modulate enzyme activities .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antibacterial Phosphonodipeptides :

-

Toxicokinetics in Humans :

- Research on glyphosate exposure among agricultural workers revealed detectable levels of AMPA in urine, suggesting significant human exposure through agricultural practices. The study highlighted the importance of dietary factors in AMPA exposure levels among populations living near agricultural fields .

- Environmental Persistence :

Comparative Table of Biological Activities

特性

IUPAC Name |

aminomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRVRXRGTBOSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037490 | |

| Record name | Aminomethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-51-9 | |

| Record name | (Aminomethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminomethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Aminomethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminomethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Aminomethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90825O5C1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (aminomethyl)phosphonic acid?

A: this compound has a molecular formula of CH6NO3P and a molecular weight of 111.04 g/mol. []

Q2: How is this compound typically characterized?

A: Various spectroscopic techniques are employed for its characterization, including FTIR, Raman, XPS, AFM, TEM, XRD, CHN, and UV analyses. [] Gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze AMPA after derivatization with reagents like BSTFA + 10% TMCS. [, , ] Liquid chromatography with fluorescence detection (LC-FLD) is another widely used technique for analyzing AMPA in various matrices, often involving pre-column derivatization. [, , , ] Additionally, electrochemical techniques like differential pulse polarography have been explored for AMPA determination. []

Q3: What are some challenges in the analytical detection of this compound?

A: One challenge is the instability of derivatized AMPA, requiring analysis within a specific timeframe, ideally less than 24 hours. [] Achieving low limits of detection, especially in complex matrices like soil or food, can also be challenging, sometimes requiring extensive sample clean-up procedures. [, ]

Q4: Does this compound pose any environmental risks?

A: While considered less toxic than glyphosate, AMPA can contribute to eutrophication in aquatic ecosystems due to its phosphorus content. [] Its accumulation in biofilms raises concerns about potential impacts on aquatic food webs. [] Further research is necessary to fully understand its long-term ecological consequences.

Q5: Can this compound act as a chelating agent?

A: Yes, AMPA can act as a chelating agent. Studies have shown its ability to form five-membered chelate rings with various metal ions, including Mg2+, Ca2+, and transition metals. [] This property makes it useful in applications like the synthesis of metal-organic frameworks (MOFs). []

Q6: Are there any industrial applications for this compound?

A: Apart from its relevance to glyphosate, AMPA finds use in various fields. It serves as a starting material for synthesizing antibacterial phosphonopeptides that inhibit bacterial cell wall biosynthesis. [] It's also utilized in preparing functionalized graphene oxide for thorium(IV) ion adsorption, relevant in nuclear waste management. [] AMPA is also explored as a component in temperature-sensitive affinity chromatography materials for separating phosphoric acid compounds. [] Furthermore, its incorporation in perovskite solar cell fabrication enhances device efficiency and stability due to its strong anchoring abilities. []

Q7: What are the existing regulations surrounding this compound?

A: As the primary metabolite of glyphosate, AMPA is often monitored in conjunction with glyphosate in environmental and food samples. Regulations vary globally, but many countries have established maximum residue limits (MRLs) for glyphosate and AMPA in food and water. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。